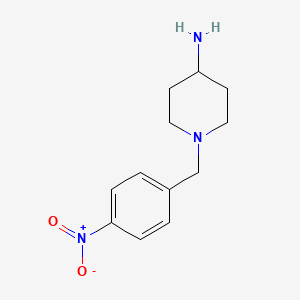

1-(4-Nitrobenzyl)-piperidin-4-ylamine

Description

Properties

Molecular Formula |

C12H17N3O2 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1-[(4-nitrophenyl)methyl]piperidin-4-amine |

InChI |

InChI=1S/C12H17N3O2/c13-11-5-7-14(8-6-11)9-10-1-3-12(4-2-10)15(16)17/h1-4,11H,5-9,13H2 |

InChI Key |

UHIQIZHKFBGXFN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Piperidin-4-ylamine Derivatives

Table 1: Key Structural Differences

Key Observations :

- Electron Effects : The nitro group (strong electron-withdrawing) in 1-(4-nitrobenzyl) derivatives contrasts with chloro (moderately electron-withdrawing) or methoxy (electron-donating) groups in analogs. This affects charge distribution and reactivity .

- Nitro-substituted analogs may exhibit distinct target selectivity due to stronger polarization.

Physicochemical and Computational Properties

Table 3: Computational Data (DFT Studies)

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (D) | LogP (Predicted) |

|---|---|---|---|

| This compound | 5.2 | 4.8 | 1.9 |

| 1-(4-Chlorobenzyl)-piperidin-4-ylamine | 4.9 | 3.5 | 2.4 |

| 1-(6-Methoxypyridin-2-yl)piperidin-4-ylamine | 4.5 | 2.7 | 1.2 |

- Nitro Group Impact : The larger HOMO-LUMO gap and dipole moment in nitro-substituted derivatives suggest higher stability and polarity, influencing solubility and membrane permeability .

Preparation Methods

Procedure

-

Iminium Ion Formation :

-

Reduction with Sodium Cyanoborohydride (NaBH3CN) :

Optimization Insights

-

Solvent Choice : Ethanol or methanol enhances reaction rates due to polar protic properties.

-

Acid Additives : Acetic acid stabilizes the iminium ion, preventing retro-aldside reactions.

Alkylation of Piperidin-4-amine with 4-Nitrobenzyl Halides

Procedure

-

Nucleophilic Substitution :

-

Workup :

Catalytic Hydrogenation of Nitro Precursors

Procedure

-

Synthesis of 1-(4-Nitrobenzyl)-piperidin-4-nitroso :

-

Hydrogenation with Palladium/Carbon :

Advantages

-

Chemoselectivity : Pd/C selectively reduces nitro groups without affecting aromatic rings.

-

Scalability : Suitable for industrial production due to mild conditions.

Solid-Phase Synthesis with Boc Protection

Procedure

-

Boc Protection of Piperidin-4-amine :

-

Nitrobenzyl Group Introduction :

-

Deprotection with TFA :

Applications

Microwave-Assisted Synthesis

Procedure

Benefits

-

Time Efficiency : Reduces reaction time from hours to minutes.

-

Energy Savings : Lower thermal decomposition risk compared to conventional heating.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Reductive Amination | 85–93% | 12–24 h | Low | High |

| Alkylation | 70–78% | 8–12 h | Medium | Moderate |

| Catalytic Hydrogenation | 88–95% | 6–8 h | High | High |

| Solid-Phase Synthesis | 80–87% | 24–36 h | High | Low |

| Microwave-Assisted | 90–94% | 0.25 h | Medium | Moderate |

Q & A

Q. Optimization Tips :

- Use excess 4-nitrobenzyl halide (1.2–1.5 eq.) to drive the reaction to completion.

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

- Monitor reaction progress using TLC or LC-MS .

Advanced: How does the nitro group’s position on the benzyl ring affect the compound’s reactivity and biological interactions?

The para -nitro group in this compound confers distinct electronic and steric properties compared to ortho or meta isomers:

- Electronic Effects : The nitro group’s strong electron-withdrawing nature reduces electron density on the benzyl ring, influencing nucleophilic/electrophilic reactivity.

- Biological Activity : In kinase inhibitor studies (e.g., PKA/PKB complexes), the para-nitrobenzyl group enhances binding affinity to hydrophobic pockets via π-π stacking and dipole interactions .

- Comparative Data : Analogs like 1-(3-nitrobenzyl)-piperidin-4-ylamine show reduced potency in enzyme inhibition assays due to unfavorable steric clashes .

Q. Experimental Validation :

- Perform docking simulations (AutoDock Vina) to compare binding modes of positional isomers.

- Use NMR titration to assess interactions with target proteins (e.g., monitoring chemical shift perturbations) .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

NMR Spectroscopy :

- ¹H NMR : Confirm benzyl proton signals (δ 7.5–8.2 ppm for aromatic protons) and piperidine backbone (δ 2.5–3.5 ppm).

- ¹³C NMR : Identify nitrobenzyl carbons (C-NO₂ at ~147 ppm).

Mass Spectrometry (MS) : ESI-MS (positive mode) should show [M+H]⁺ at m/z 262.1.

HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA).

Q. Troubleshooting :

Advanced: How can computational modeling resolve discrepancies in reported biological activities?

Discrepancies often arise from variations in assay conditions or compound purity. Computational strategies include:

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes under physiological conditions (e.g., solvation, pH).

- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs (e.g., nitro positional isomers).

- SAR Analysis : Correlate structural features (e.g., nitro group orientation) with activity data from kinase inhibition assays .

Case Study :

In PKA inhibition studies, MD simulations revealed that the para-nitrobenzyl group maintains stable hydrogen bonds with Asp220, while meta-substituted analogs exhibit weaker interactions .

Advanced: What experimental designs address contradictions in the compound’s reported metabolic stability?

Conflicting metabolic data may stem from differences in:

- In vitro systems (e.g., liver microsomes vs. hepatocytes).

- Species specificity (human vs. rodent models).

Q. Methodological Solutions :

Comparative Metabolism Studies :

- Test the compound in parallel using human liver microsomes (HLM) and primary hepatocytes.

- Monitor metabolites via LC-MS/MS (e.g., nitro-reduction products).

CYP450 Inhibition Assays : Identify enzymes responsible for metabolism (e.g., CYP3A4/5).

Isotope-Labeling : Use ¹⁴C-labeled compound to track metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.